- 3-[4-(1-Aryl-1-hydroxyethyl)phenyl]imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 933671-86-4 (4-Bromo-3-ethoxybenzoic acid)

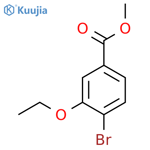

4-Bromo-3-ethoxybenzoic acid structure

Nom du produit:4-Bromo-3-ethoxybenzoic acid

Numéro CAS:933671-86-4

Le MF:C9H9BrO3

Mégawatts:245.069962263107

MDL:MFCD09753722

CID:2118538

PubChem ID:19754872

4-Bromo-3-ethoxybenzoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 4-bromo-3-ethoxyBenzoic acid

- 4-Bromo-3-ethoxy-benzoic acid

- KTBJPOSCZHJGRM-UHFFFAOYSA-N

- Benzoic acid, 4-bromo-3-ethoxy-

- AS03245

- 4-Bromo-3-ethoxybenzoic acid (ACI)

- DA-39883

- MFCD09753722

- SCHEMBL1932820

- CS-0190775

- D85821

- A1-04090

- WS-02278

- 933671-86-4

- 4-Bromo-3-ethoxybenzoic acid

-

- MDL: MFCD09753722

- Piscine à noyau: 1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)

- La clé Inchi: KTBJPOSCZHJGRM-UHFFFAOYSA-N

- Sourire: BrC1=CC=C(C(=O)O)C=C1OCC

Propriétés calculées

- Qualité précise: 243.97351g/mol

- Masse isotopique unique: 243.97351g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 3

- Complexité: 184

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.7

- Surface topologique des pôles: 46.5

4-Bromo-3-ethoxybenzoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942413-100mg |

4-Bromo-3-ethoxybenzoic acid |

933671-86-4 | ≥95% | 100mg |

¥702.00 | 2022-09-29 | |

| eNovation Chemicals LLC | Y1264017-100mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 100mg |

$160 | 2024-06-05 | |

| 1PlusChem | 1P01JX3F-5g |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 5g |

$1345.00 | 2024-04-20 | |

| Aaron | AR01JXBR-250mg |

4-Bromo-3-ethoxybenzoic acid |

933671-86-4 | 98% | 250mg |

$183.00 | 2025-02-11 | |

| A2B Chem LLC | BA08171-5g |

4-Bromo-3-ethoxybenzoic acid |

933671-86-4 | 97% | 5g |

$1409.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1264017-100mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 100mg |

$155 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1264017-250mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 250mg |

$270 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1264017-5g |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 5g |

$1550 | 2024-06-05 | |

| Aaron | AR01JXBR-2g |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 2g |

$865.00 | 2023-12-14 | |

| 1PlusChem | 1P01JX3F-100mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 100mg |

$110.00 | 2024-04-20 |

4-Bromo-3-ethoxybenzoic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

Référence

- Preparation of substituted triazolopyridines and antitumor agents, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

Référence

- Preparation of N-oxide pyrazolopyridines and related heterocycles as inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, 20 °C

Référence

- Preparation of substituted N-(2-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl) amides for treating MTAP-deficient and/or MTA-accumulating diseases, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- BTK inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Benzamide imidazopyrazine BTK inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt

Référence

- Preparation of substituted triazolopyridines as Mps-1 kinase inhibitors for treating hyperproliferative disorders, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Référence

- Preparation of triazolopyridine derivatives for use as Mps-1 or TTK inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Preparation of aminoimidazopyrazine carboxamide derivatives as Bruton's Tyrosine Kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

- Tertiary alcohol imidazopyrazine btk inhibitors, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Référence

- Preparation of bicyclic heterocycles as Btk inhibitors for therapy, United States, , ,

4-Bromo-3-ethoxybenzoic acid Raw materials

4-Bromo-3-ethoxybenzoic acid Preparation Products

4-Bromo-3-ethoxybenzoic acid Littérature connexe

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

933671-86-4 (4-Bromo-3-ethoxybenzoic acid) Produits connexes

- 757-95-9(Bis(2,2,2-trifluoroethyl) Methylphosphonate)

- 2229392-26-9(1-{1-(propan-2-yl)-1H-pyrazol-5-ylmethyl}cyclopropan-1-ol)

- 2680891-91-0(benzyl N-(3-bromo-5-methylpyridin-4-yl)carbamate)

- 1871142-82-3(3-(1-ethylcyclopropyl)-1-methyl-4-propyl-1H-pyrazol-5-amine)

- 2637256-10-9(1-{1-2-(1H-pyrazol-1-yl)cyclohexanecarbonylpiperidin-4-yl}cyclopropan-1-amine hydrochloride)

- 2059910-50-6((1s,3s)-1-(2,4-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1600587-22-1(1-(cyclopentylmethoxy)-1-(iodomethyl)cyclopentane)

- 1518998-35-0(1-(5-methylpyridin-3-yl)cyclohexan-1-amine)

- 1394761-06-8(N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide)

- 1421456-76-9(1-[(furan-3-yl)methyl]-3-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]urea)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot